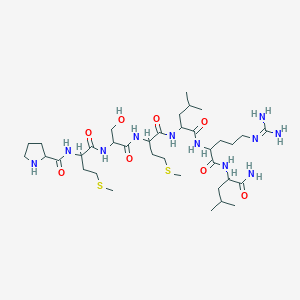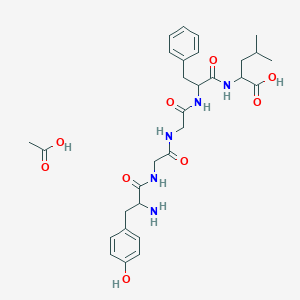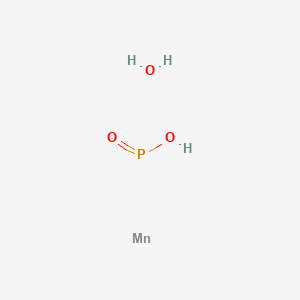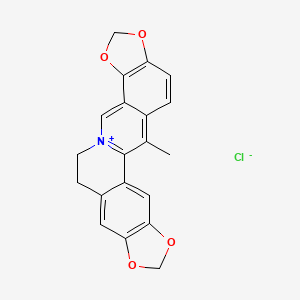
L-Cystine bisamide DiHCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cystine bisamide DiHCl is a derivative of the amino acid cysteine, where two cysteine molecules are linked by a disulfide bond. This compound is known for its applications in various fields, including biochemistry, medicine, and industrial processes. It is particularly valued for its role in redox reactions and its potential as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Cystine bisamide DiHCl can be synthesized through several methods. One common approach involves the reaction of L-cystine with amines under acidic conditions to form the bisamide derivative. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cysteine, which is then chemically converted to L-cystine and subsequently to the bisamide derivative. This method is preferred due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
L-Cystine bisamide DiHCl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol or mercaptoethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Free thiol groups.
Substitution: Various substituted amides or esters.
Scientific Research Applications
L-Cystine bisamide DiHCl has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its role in redox biology and cellular signaling.
Medicine: Investigated for its potential in treating oxidative stress-related diseases.
Industry: Utilized in the production of pharmaceuticals and as an additive in food and cosmetics.
Mechanism of Action
The mechanism of action of L-Cystine bisamide DiHCl involves its ability to undergo redox reactions. The disulfide bond can be reduced to free thiol groups, which participate in various biochemical processes. This compound can also act as an antioxidant, protecting cells from oxidative damage by neutralizing free radicals.
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: The monomeric form of L-cystine, involved in protein synthesis and detoxification processes.
L-Cystine: The oxidized dimer of L-cysteine, forming the basis for L-Cystine bisamide DiHCl.
N-Acetylcysteine: A derivative of cysteine used as a mucolytic agent and in the treatment of acetaminophen overdose.
Uniqueness
This compound is unique due to its bisamide structure, which imparts distinct chemical properties compared to its parent compounds. This structure allows it to participate in specific reactions and makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-amino-3-[(2,3-diamino-3-oxopropyl)disulfanyl]propanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPOYMPGFACTLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
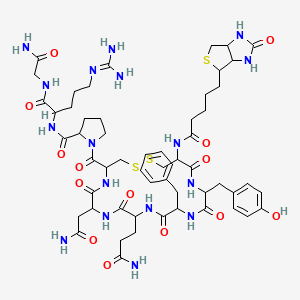
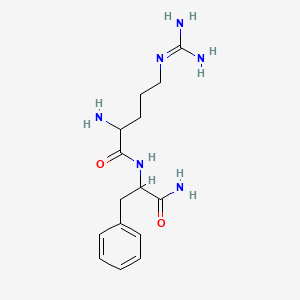
![2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid](/img/structure/B12324878.png)


